3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are frequently encountered in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate anilines with isatoic anhydride, followed by further functionalization to introduce the piperazine and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .
Scientific Research Applications
3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A core structure with broad applications, including antimalarial, antitumor, and anticonvulsant activities.
4-fluorophenylhydrazine: Used as a chemical intermediate in pharmaceuticals.
Uniqueness
3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O/c1-2-19-7-11-22(12-8-19)31-25(32)23-5-3-4-6-24(23)28-26(31)30-17-15-29(16-18-30)21-13-9-20(27)10-14-21/h3-14H,2,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWONYIUQLRJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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